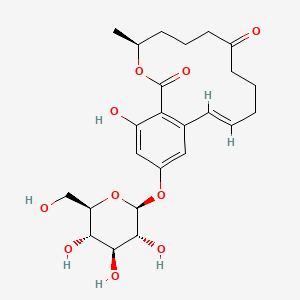

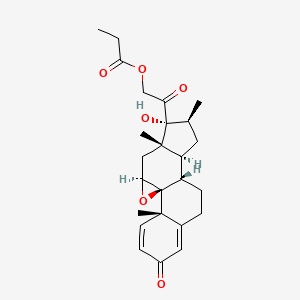

ダパグリフロジン 3-O-グルクロン酸抱合体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- ダパグリフロジン自体は、腎臓におけるグルコース再吸収を阻害することで、尿中グルコース排泄を増加させることで、2型糖尿病の治療に使用されます .

- グルクロニド代謝物であるダパグリフロジン-3-O-β-D-グルクロニドは、ウリジン二リン酸グルクロノシル転移酵素(UGT)1A9による代謝によって生成されます。

ダパグリフロジン-3-O-β-D-グルクロニド: は、第一世代の選択的ナトリウムグルコース共輸送体2(SGLT2)阻害剤であるダパグリフロジンから誘導された化学化合物です。

科学的研究の応用

- In research, Dapagliflozin-3-O-β-D-Glucuronide serves as a reference standard for analytical methods and pharmacokinetic studies.

- Its applications extend to pharmacology, toxicology, and drug metabolism research.

作用機序

- ダパグリフロジン-3-O-β-D-グルクロニドは、有意なSGLT2阻害活性を欠いています。

- 主要な作用機序は、ダパグリフロジンであり、腎臓におけるグルコース再吸収を阻害し、血中グルコースレベルを低下させます。

生化学分析

Biochemical Properties

Dapagliflozin 3-o-glucuronide is formed via the UGT1A9 pathway . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures . The formation of Dapagliflozin 3-o-glucuronide is a key step in the metabolism of Dapagliflozin, which interacts with the UGT1A9 enzyme during this process .

Cellular Effects

The cellular effects of Dapagliflozin 3-o-glucuronide are not as potent as its parent compound, Dapagliflozin . While Dapagliflozin reduces renal glucose reabsorption leading to urinary glucose excretion, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 at clinically relevant exposures .

Molecular Mechanism

The molecular mechanism of Dapagliflozin 3-o-glucuronide involves its formation from Dapagliflozin via the UGT1A9 pathway . This process occurs predominantly in the liver and kidneys . Unlike Dapagliflozin, Dapagliflozin 3-o-glucuronide does not inhibit SGLT2 .

Temporal Effects in Laboratory Settings

Dapagliflozin, the parent compound, has a half-life of approximately 12.9 hours when orally administered . Dapagliflozin 3-o-glucuronide is eliminated mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .

Dosage Effects in Animal Models

The effects of Dapagliflozin 3-o-glucuronide at different dosages in animal models have not been extensively studied. Studies on Dapagliflozin have shown dose-proportional systemic exposure over a wide dose range .

Metabolic Pathways

Dapagliflozin 3-o-glucuronide is involved in the metabolic pathway of Dapagliflozin. Dapagliflozin is metabolized predominantly in the liver and kidneys by UGT1A9 to form Dapagliflozin 3-o-glucuronide .

Transport and Distribution

Dapagliflozin, the parent compound, has extensive extravascular distribution .

Subcellular Localization

The parent compound, Dapagliflozin, acts on the SGLT2 located in the proximal convoluted tubule of the kidney .

準備方法

- ダパグリフロジン-3-O-β-D-グルクロニドの合成経路には、ダパグリフロジンの酵素的グルクロニド化が含まれます。

- 工業生産方法では、通常、化学的または酵素的プロセスを使用してこの代謝物を生成します。

化学反応解析

- ダパグリフロジン-3-O-β-D-グルクロニドは、ダパグリフロジンと比較して有意な薬理学的活性は示しません。

- グルクロン酸残基がダパグリフロジンに付加される結合反応であるグルクロニド化を受けます。

- 一般的な試薬には、ウリジン二リン酸グルクロン酸(UDPGA)とUGT酵素が含まれます。

科学研究への応用

- 研究では、ダパグリフロジン-3-O-β-D-グルクロニドは、分析方法および薬物動態研究の基準物質として役立ちます。

- その用途は、薬理学、毒性学、および薬物代謝研究にまで及びます。

化学反応の分析

- Dapagliflozin-3-O-β-D-Glucuronide does not exhibit significant pharmacological activity compared to dapagliflozin.

- It undergoes glucuronidation, which is a conjugation reaction involving the attachment of a glucuronic acid moiety to dapagliflozin.

- Common reagents include uridine diphosphate glucuronic acid (UDPGA) and UGT enzymes.

類似化合物との比較

- ダパグリフロジン-3-O-β-D-グルクロニドは、そのグルクロニド化構造のためにユニークです。

- 類似の化合物には、カナグリフロジンやエンパグリフロジンなどの他のSGLT2阻害剤が含まれます。

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZULHSUKTZGTR-PTNNFGGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351438-75-9 |

Source

|

| Record name | Dapagliflozin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

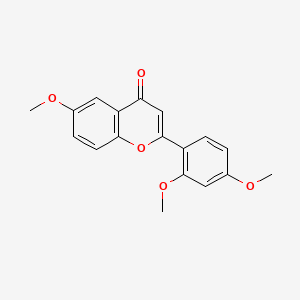

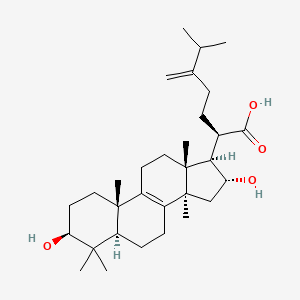

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

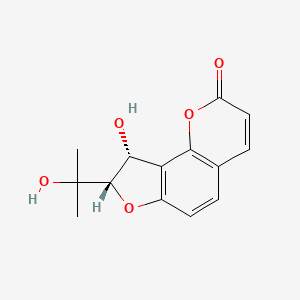

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)